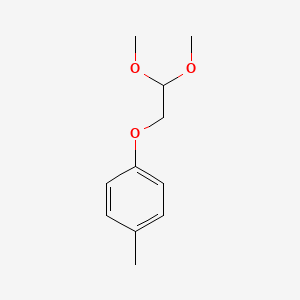
1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE is an organic compound with the molecular formula C11H16O3. It is also known by its systematic name, 1-(2,2-Dimethoxyethoxy)-4-methylbenzene. This compound is characterized by the presence of a toluene moiety substituted with a 2,2-dimethoxyethoxy group at the para position. It is used in various chemical applications, including as an intermediate in organic synthesis and in the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE typically involves the reaction of p-tolyl ether with acetaldehyde dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
化学反应分析
Types of Reactions
1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of p-toluic acid or p-tolualdehyde.
Reduction: Formation of p-methylbenzyl alcohol.
Substitution: Formation of various substituted toluenes, depending on the electrophile used.
科学研究应用
1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methoxy groups, which can stabilize reaction intermediates. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
2,4-Dimethoxytoluene: Similar structure but with methoxy groups at the 2 and 4 positions.
4-Methoxytoluene: Contains a single methoxy group at the para position.
4-Ethoxytoluene: Contains an ethoxy group at the para position.
Uniqueness
1-(2,2-DIMETHOXY-ETHOXY)-4-METHYL-BENZENE is unique due to the presence of the 2,2-dimethoxyethoxy group, which imparts distinct chemical and physical properties. This unique substitution pattern can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in organic synthesis and research.
属性
CAS 编号 |
6324-78-3 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC 名称 |
1-(2,2-dimethoxyethoxy)-4-methylbenzene |
InChI |
InChI=1S/C11H16O3/c1-9-4-6-10(7-5-9)14-8-11(12-2)13-3/h4-7,11H,8H2,1-3H3 |
InChI 键 |
QRKQKOWDVJJBOE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(OC)OC |
规范 SMILES |
CC1=CC=C(C=C1)OCC(OC)OC |
Key on ui other cas no. |
6324-78-3 |
Pictograms |
Flammable |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-Amino-4-methoxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B1607353.png)

